VIOMYCIN VIOMYCIN Viomycin is a tuberactinomycin antibiotic that was used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin. These drugs bind RNA in bacterial ribosomes and inhibit protein synthesis. Viomycin was derived from the actinomycete Streptomyces puniceus.
Viomycin is a cyclic polypeptide isolated from Streptomyces puniceus that is used to treat tuberculosis. Viomycin acts by blocking bacterial ribosomal translocation.
A strongly basic peptide, antibiotic complex from several strains of Streptomyces. It is allergenic and toxic to kidneys and the labyrinth. Viomycin is used in tuberculosis as several different salts and in combination with other agents.
Brand Name: Vulcanchem
CAS No.: 32988-50-4
VCID: VC0004747
InChI: InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1
SMILES: C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Molecular Formula: C25H47N13O18S2
Molecular Weight: 881.9 g/mol

VIOMYCIN

CAS No.: 32988-50-4

Cat. No.: VC0004747

Molecular Formula: C25H47N13O18S2

Molecular Weight: 881.9 g/mol

* For research use only. Not for human or veterinary use.

VIOMYCIN - 32988-50-4

Specification

CAS No. 32988-50-4
Molecular Formula C25H47N13O18S2
Molecular Weight 881.9 g/mol
IUPAC Name (3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid
Standard InChI InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1
Standard InChI Key HMKHTQGEDRQEOM-IGZVKJTASA-N
Isomeric SMILES C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O
SMILES C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Canonical SMILES C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Viomycin’s structure comprises five amino acids, including nonstandard residues like 2,3-diaminopropionic acid and capreomycidine (Fig. 1) . The cyclic core is stabilized by a ureido linkage, while hydroxyl and amino groups enhance solubility. Its molecular weight is 685.7 g/mol, with a net positive charge at physiological pH due to multiple protonatable amines .

Table 1: Key Physicochemical Properties of Viomycin

PropertyValue
Molecular FormulaC₂₅H₄₃N₁₃O₁₀
Molecular Weight685.7 g/mol
SolubilityWater-soluble
pKa8.2 (primary amine)
SynonymsCeliomycin, Florimycin, Tuberactinomycin B

Coordination Chemistry

Viomycin exhibits strong chelation with Cu(II) ions, forming complexes that enhance oxidative DNA degradation . At physiological pH, the Cu(II)-viomycin complex adopts a square-planar geometry, coordinating via the β-ureidodehydroalanine residue and terminal amines . This property may contribute to off-target effects, including plasmid DNA cleavage even in the absence of reactive oxygen species .

Mechanism of Action: Ribosomal Translocation Inhibition

Ribosome Binding and Pretranslocation Stabilization

Viomycin binds the 70S ribosome at five distinct sites, primarily at the intersubunit bridge formed by 16S rRNA helix 44 and 23S rRNA helix 69 (Fig. 2) . Cryo-EM studies reveal that viomycin stabilizes a rotated ribosome state with tRNAs in hybrid A/P and P/E configurations, preventing subunit dissociation . This “locked” conformation impedes mRNA movement, stalling elongation factor G (EF-G)-catalyzed translocation .

Kinetic Competition with EF-G

Pre-steady-state kinetics demonstrate that viomycin and EF-G compete for pretranslocation ribosome binding . The inhibition constant (K<sub>i</sub>) is 66 µM, with viomycin binding twice as fast as EF-G . Once bound, viomycin prolongs ribosome stalling for ≥45 seconds, linearly dependent on concentration . This delay enables futile GTP hydrolysis by EF-G, depleting cellular energy reserves .

Table 2: Kinetic Parameters of Viomycin Inhibition

ParameterValue
K<sub>i</sub>66 ± 5 µM
EF-G Binding Rate (k<sub>on</sub>)1.2 × 10⁴ M⁻¹s⁻¹
Viomycin Binding Rate (k<sub>on</sub>)2.5 × 10⁴ M⁻¹s⁻¹
Stalling Duration≥45 s

Pharmacological Applications and Resistance

Clinical Use Against MDR-TB

Viomycin is administered intramuscularly at 1–2 g/day, often combined with para-aminosalicylic acid to delay resistance . Despite its efficacy, nephrotoxicity (proteinuria, elevated creatinine) and cochlear toxicity (tinnitus, hearing loss) occur in 20–30% of patients . Capreomycin, a semisynthetic analog, has replaced viomycin due to a better safety profile .

Resistance Mutations

Resistance arises via mutations in ribosomal RNA (rRNA) or proteins. Key mutations include:

  • 16S rRNA: C1409G, disrupting viomycin’s binding pocket .

  • rpsL: K43R in ribosomal protein S12, reducing EF-G affinity .

  • rplC: Alterations in ribosomal protein L2, destabilizing viomycin-RNA interactions .

Emerging Research Frontiers

Nucleic Acid Interactions Beyond Ribosomes

Viomycin degrades plasmid DNA independently of metal ions, likely via direct intercalation . At 1 mM, it induces 80% supercoiled DNA relaxation within 24 hours . Additionally, viomycin modulates δ ribozyme activity, inhibiting self-cleavage at IC₅₀ = 0.8 mM . Molecular docking suggests two binding sites: the catalytic pocket and a peripheral G-rich bulge .

Copper-Mediated Oxidative Damage

The Cu(II)-viomycin complex generates hydroxyl radicals via Fenton-like reactions, causing oxidative DNA strand breaks . At 10 µM Cu(II) and 1 mM H₂O₂, plasmid degradation increases 3-fold compared to Cu(II) alone . This dual antibiotic/pro-oxidant mechanism may enhance bactericidal activity but raises toxicity concerns.

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